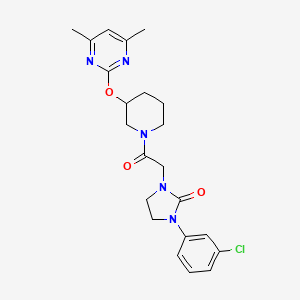

2,6-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

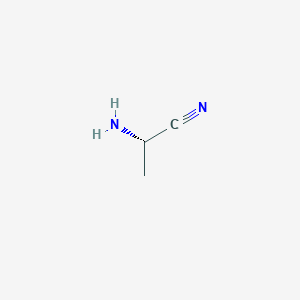

“2,6-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . Its unique structure and properties make it a promising candidate for drug discovery, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The structure also includes a benzene ring substituted with a carboxamide group .Chemical Reactions Analysis

While specific chemical reactions involving “2,6-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” are not available, benzamides in general have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have been used in the synthesis of various compounds with diverse biological activities .科学研究应用

Chitin Synthesis Inhibition

This compound has been studied for its potential to inhibit chitin synthesis in insects. Chitin is a key structural component in the exoskeletons of insects, and its inhibition can disrupt their growth and development. A study has shown that derivatives of this compound, particularly those with certain substituents at the para-position of the 3-phenyl ring, can effectively inhibit chitin synthesis . This application is significant for developing new insecticides that target chitin synthesis pathways.

Antioxidant Activity

Benzamide derivatives, including those related to the compound , have been synthesized and evaluated for their antioxidant properties. These compounds have shown varying degrees of free radical scavenging and metal chelating activities, which are important for protecting cells from oxidative stress . The antioxidant potential of these compounds makes them candidates for further research in the field of oxidative stress-related diseases.

Antibacterial Activity

The antibacterial properties of benzamide derivatives have also been explored. These compounds have been tested against various gram-positive and gram-negative bacteria, showing different levels of growth inhibitory activity. The structure-activity relationship of these compounds provides valuable insights into designing new antibacterial agents .

Pesticide Development

The structural similarity of “2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” to other benzoylphenylureas, which are known insecticides, suggests its potential use in pesticide development. By inhibiting chitin synthesis, these compounds can act as effective pesticides, offering an alternative to traditional chemical pesticides .

Drug Discovery

Amide compounds, including benzamides, have been widely used in drug discovery. Their diverse biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties, make them valuable scaffolds for developing new therapeutic agents. The compound could be a starting point for the synthesis of novel drugs with improved efficacy and safety profiles .

未来方向

Given its unique structure and properties, “2,6-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a promising candidate for drug discovery, materials science, and organic synthesis. Future research could explore its potential applications in these fields. Additionally, in vivo biochemical tests of effective amides can be carried out in different fields of application .

作用机制

Target of Action

It is known that compounds with a similar structure, such as benzoylphenylurea (bpu), inhibit chitin synthesis in insects

Mode of Action

For instance, benzoylphenylurea (BPU) inhibits chitin synthesis in insects . The exact interaction between 2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide and its target requires further investigation.

Biochemical Pathways

Based on the potential target of action, it can be inferred that the compound may affect pathways related to chitin synthesis

Result of Action

Based on the potential target of action, it can be inferred that the compound may inhibit chitin synthesis, which could potentially lead to the disruption of insect growth and development

属性

IUPAC Name |

2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-15-8-4-9-16(25-2)18(15)19(23)20-13-6-3-7-14(12-13)21-11-5-10-17(21)22/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNGSYUUIKYKPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride](/img/structure/B2855826.png)

![[2-[4-(4-bromophenyl)-5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]-2-cyanoethenylidene]azanide](/img/structure/B2855830.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2855832.png)

![1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-N~4~-(1-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2855842.png)